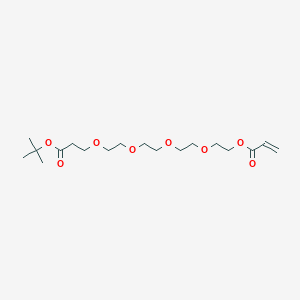Acrylate-PEG5-t-butyl ester
CAS No.:
Cat. No.: VC13579965
Molecular Formula: C18H32O8
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H32O8 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | tert-butyl 3-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C18H32O8/c1-5-16(19)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-17(20)26-18(2,3)4/h5H,1,6-15H2,2-4H3 |
| Standard InChI Key | KOTSTJAVYLTVNE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)C=C |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)C=C |
Introduction
Molecular Structure and Physicochemical Properties
Acrylate-PEG5-t-butyl ester is characterized by three distinct functional domains: an acrylate group, a PEG5 spacer, and a tert-butyl ester terminus. The acrylate moiety (-) provides a reactive site for radical polymerization or Michael addition reactions, enabling covalent bonding with thiols, amines, or other nucleophiles . The PEG5 segment (-) contributes hydrophilicity, reducing aggregation in aqueous environments and improving biocompatibility. The tert-butyl ester () acts as a protecting group, which can be hydrolyzed under acidic or basic conditions to expose a carboxylic acid for further functionalization .
Structural Specifications
The compound’s molecular formula is , with a molecular weight of 376.4 g/mol. Its IUPAC name, tert-butyl 3-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate, reflects the sequential arrangement of ethylene glycol units and ester linkages. Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)C=C |
| InChIKey | KOTSTJAVYLTVNE-UHFFFAOYSA-N |
| PubChem CID | 91809457 |
| Boiling Point | 127°C (analogous tert-butyl acrylate) |
| Solubility | Miscible in polar organic solvents |
The PEG5 spacer’s conformational flexibility allows the molecule to adopt extended or coiled configurations, influencing its interaction with biological systems .
Synthesis and Reaction Mechanisms
The synthesis of Acrylate-PEG5-t-butyl ester typically involves sequential etherification and esterification steps. A common approach begins with the reaction of tert-butyl acrylate with a PEG5 diol under Mitsunobu conditions, followed by purification via column chromatography. Alternative routes utilize acrylation of PEG5-t-butyl alcohol precursors using acryloyl chloride in the presence of a base .
Deprotection and Functionalization
The tert-butyl ester is selectively hydrolyzable under acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., aqueous NaOH), yielding a carboxylic acid-terminated PEG5 acrylate. This deprotection enables subsequent conjugation with amines or alcohols via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) . The acrylate group undergoes radical-initiated polymerization or Michael addition with thiol-containing molecules (e.g., cysteine residues in proteins), forming stable thioether bonds .
Applications in Pharmaceutical and Biotechnology
Acrylate-PEG5-t-butyl ester’s dual reactivity and biocompatibility make it invaluable in drug delivery and bioconjugation.
Prodrug Development
The tert-butyl ester serves as a prodrug moiety, masking carboxylic acid drugs until enzymatic or hydrolytic activation in target tissues. For example, PEGylated prodrugs of anticancer agents like doxorubicin demonstrate enhanced circulation times and reduced off-target toxicity.
Protein-Polymer Conjugates
PEG5 spacers minimize steric hindrance in protein-polymer conjugates, preserving enzymatic activity while improving pharmacokinetics. Acrylate groups enable site-specific conjugation to cysteine residues, as evidenced in PEGylated interferon therapies.
Hydrogel Fabrication
UV-initiated polymerization of acrylate-PEG5-t-butyl ester creates hydrogels with tunable mechanical properties. These networks are employed in controlled drug release and tissue engineering scaffolds .
Industrial and Cosmetic Applications
Polymer Chemistry
The compound acts as a crosslinker in acrylic resins, enhancing adhesion and durability in coatings and adhesives. Its PEG content improves water resistance without compromising flexibility.
Cosmetic Formulations
In sunscreens and creams, acrylate-PEG5-t-butyl ester stabilizes emulsions and facilitates the even dispersion of UV filters. Its non-irritating profile suits dermal applications.
Research Advancements and Clinical Insights
Recent studies highlight the compound’s potential in oncology and nanotechnology:
-
Selective Cytotoxicity: Prodrugs incorporating acrylate-PEG5-t-butyl ester show 3–5-fold higher cytotoxicity in breast cancer cells (MCF-7) compared to normal fibroblasts.
-
Nanoparticle Functionalization: Gold nanoparticles coated with acrylate-PEG5-t-butyl ester exhibit prolonged blood circulation ( hours) and tumor-specific accumulation in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume